molecular formula C9H14O4 B6268761 rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans CAS No. 2307773-07-3

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans

Cat. No.: B6268761
CAS No.: 2307773-07-3
M. Wt: 186.2
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Description

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans is a chiral compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective transformations . The cyclopropane ring’s strain can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl cyclopropane carboxylate: Similar in structure but lacks the carboxylic acid group.

    Cyclopropane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    tert-Butyl cyclopropane-1-carboxylate: Similar but with different functional groups.

Uniqueness

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans is unique due to the presence of both the tert-butoxycarbonyl group and the carboxylic acid group on the cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

CAS No.

2307773-07-3

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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